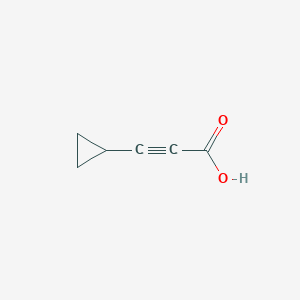3-Cyclopropylprop-2-ynoic acid
CAS No.: 7358-93-2
Cat. No.: VC1977240
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7358-93-2 |
|---|---|
| Molecular Formula | C6H6O2 |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | 3-cyclopropylprop-2-ynoic acid |
| Standard InChI | InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8) |
| Standard InChI Key | IJODLTUIUAZITN-UHFFFAOYSA-N |
| SMILES | C1CC1C#CC(=O)O |
| Canonical SMILES | C1CC1C#CC(=O)O |
Introduction
Chemical Structure and Basic Properties
3-Cyclopropylprop-2-ynoic acid (CAS: 7358-93-2) is an unsaturated carboxylic acid with the molecular formula C6H6O2 and a molecular weight of 110.11 Da. The compound is characterized by its propynoic acid backbone with a cyclopropyl group attached to the terminal position of the triple bond. Its structure can be described by the IUPAC name 3-cyclopropylprop-2-ynoic acid .
Several synonyms exist for this compound, including:
-
Cyclopropanepropiolic acid
-
3-Cyclopropylpropiolic acid
-
3-Cyclopropyl-2-propynoic acid
The compound features a carboxylic acid functional group, which contributes to its acidic properties, and an alkyne moiety that introduces unique reactivity patterns. The presence of the cyclopropyl group, a three-membered ring with significant ring strain, further influences the compound's chemical behavior and potential interactions with biological systems .
Physical and Chemical Properties
The physical and chemical properties of 3-cyclopropylprop-2-ynoic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C6H6O2 |
| Molecular Weight | 110.11 Da |
| Melting Point | 63-68°C |
| LogP | 1.29 |
| Heavy Atoms Count | 8 |
| Rotatable Bond Count | 2 |
| Number of Rings | 1 |
| Carbon Bond Saturation (Fsp3) | 0.5 |
| Polar Surface Area | 37 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Hazard Codes | Xn (Harmful) |
Table 1: Physical and chemical properties of 3-cyclopropylprop-2-ynoic acid
| Supplier | Purity | Package Size | Price (USD/EUR) | Estimated Delivery |
|---|---|---|---|---|
| Angene US | 95% | 50 mg | $64 | 5 days |
| Angene US | 95% | 100 mg | $77 | 5 days |
| Angene US | 95% | 250 mg | $125 | 5 days |
| Angene US | 95% | 1 g | $318 | 5 days |
| ChemScene LLC | 97% | 250 mg | $95 | 15 days |
| ChemScene LLC | 97% | 1 g | $250 | 15 days |
| ChemScene LLC | 97% | 5 g | $750 | 15 days |
| Angel Pharmatech Ltd. | 95% | 1 g | $568 | 20 days |
| Advanced ChemBlock Inc | 95% | 250 mg | $391 | 30 days |
| Advanced ChemBlock Inc | 95% | 1 g | $853 | 30 days |
| Advanced ChemBlock Inc | 95% | 5 g | $2,651 | 30 days |
| Cymit Quimica | 95% | 50 mg | 109.00 € | Variable |
| Cymit Quimica | 95% | 100 mg | 120.00 € | Variable |
| Cymit Quimica | 95% | 250 mg | 196.00 € | Variable |
| Cymit Quimica | 95% | 1 g | 357.00 € | Variable |
Table 2: Commercial availability and pricing of 3-cyclopropylprop-2-ynoic acid from various suppliers
The variation in pricing reflects differences in purity, quantity, supplier overhead, and potentially manufacturing methods. Researchers should consider these factors when sourcing the compound for their studies.
Reactivity and Chemical Properties
3-Cyclopropylprop-2-ynoic acid possesses several reactive functional groups that contribute to its chemical behavior. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation reactions. The alkyne (triple bond) moiety allows for various addition reactions, cycloadditions, and coupling reactions .
The presence of the cyclopropyl group introduces ring strain, which can be leveraged in ring-opening reactions. This strained three-membered ring can undergo ring-expansion reactions under specific conditions, making it valuable in the synthesis of larger ring systems .
In organic synthesis, the triple bond can participate in various cycloaddition reactions. For example, it can undergo [2+1] cycloadditions with azides to form substituted triazoles, which are valuable heterocycles in pharmaceutical chemistry and materials science .
Applications in Organic Synthesis
The unique structural features of 3-cyclopropylprop-2-ynoic acid make it a valuable building block in organic synthesis. Its alkyne functionality and cyclopropyl group enable diverse transformations that can lead to complex molecular architectures.
Radical Chemistry
Research has shown that acyl selenyl esters derived from related cyclopropyl carboxylic acids can undergo interesting radical-mediated transformations. For instance, when treated with tributyltin hydride and AIBN, these compounds can generate acyl radicals that rearrange through their vinylcyclopropane systems to form cyclohexenones .
These transformations exemplify how cyclopropyl-containing compounds can serve as precursors for constructing cyclic structures via radical mechanisms. Although the search results don't explicitly demonstrate this chemistry with 3-cyclopropylprop-2-ynoic acid, the structural similarity suggests similar reactivity might be possible .
Transition Metal Catalysis
The alkyne functionality in 3-cyclopropylprop-2-ynoic acid provides opportunities for transition metal-catalyzed transformations. For instance, ruthenium-catalyzed reactions of related vinylcyclopropanes have been reported to yield complex cyclic structures .
While specific reactions of 3-cyclopropylprop-2-ynoic acid with transition metal catalysts aren't detailed in the search results, its structural features suggest potential applications in metal-catalyzed cyclization, coupling reactions, and other transformations relevant to synthetic chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume